molecular formula C8H13N3O3 B2892242 methyl 2-[4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl]acetate CAS No. 1564569-53-4

methyl 2-[4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl]acetate

Cat. No.: B2892242
CAS No.: 1564569-53-4
M. Wt: 199.21
InChI Key: BEOSCXPTTPPFQX-UHFFFAOYSA-N
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Description

Methyl 2-[4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl]acetate (CAS 1564569-53-4) is a chemical compound with the molecular formula C8H13N3O3 and a molecular weight of 199.21 g/mol . This molecule features a 1,2,3-triazole ring linked to a methyl acetate ester and a 3-hydroxypropyl chain, making it a valuable building block in medicinal chemistry and agrochemical research. The 1,2,3-triazole core is a privileged scaffold in drug discovery. While this specific derivative is a research chemical, its structural similarity to active molecules suggests potential for developing novel antifungal agents that inhibit ergosterol biosynthesis, as well as herbicidal compounds targeting enzymes like imidazole glycerol phosphate dehydratase (IGPD) . Researchers can utilize this compound as a key intermediate to create new molecular hybrids and explore structure-activity relationships (SAR) for various biological targets. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use. Researchers should handle this compound with appropriate precautions. Refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

IUPAC Name

methyl 2-[4-(3-hydroxypropyl)triazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c1-14-8(13)6-11-5-7(9-10-11)3-2-4-12/h5,12H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOSCXPTTPPFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(N=N1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564569-53-4
Record name methyl 2-[4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl]acetate
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Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares methyl 2-[4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl]acetate with analogous triazole derivatives, focusing on structural variations, physicochemical properties, and biological activities.

Compound Substituents Molecular Weight (g/mol) Key Features Biological Activity/Application Reference
This compound 4-(3-hydroxypropyl), 1-(acetoxy) ~215.21 (calculated) Hydrophilic due to hydroxyl group; ester enhances stability. Potential enzyme inhibition, antioxidant activity.
Ethyl 2-(4-((2-isopropyl-5-methylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetate (5b) 4-((2-isopropyl-5-methylphenoxy)methyl), 1-(acetoxy) 317.37 Lipophilic aromatic substituent; ethyl ester. Antioxidant activity (IC₅₀: 12.3 µM in DPPH assay).
Methyl 2-(5-{4-[(tert-butoxycarbonyl)amino]phenyl}-4-[(4-cyanophenyl)ethynyl]-1H-triazol-1-yl)acetate (10f) 5-(Boc-amino phenyl), 4-(cyano phenyl ethynyl), 1-(acetoxy) ~460.47 Bulky substituents; ethynyl group enables conjugation. Photophysical properties; potential imaging probes.
2-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxypropyl)acetamide 4-(hydroxymethyl), 1-(acetamide) ~242.27 Hydroxymethyl and methoxypropyl groups; amide linkage. Enhanced water solubility; drug delivery applications.
Fluorinated triazole derivatives (e.g., Compounds 16 and 17 in ) Fluorinated alkyl chains, sugar moieties >1000 High lipophilicity; fluorinated chains improve metabolic stability. MRI contrast agents; biomedical imaging.

Key Observations:

Substituent Effects on Solubility :

  • The hydroxyl and hydroxymethyl groups in this compound and compound improve hydrophilicity compared to lipophilic analogs like 5b and fluorinated derivatives .
  • Fluorinated compounds exhibit exceptional stability but require specialized synthesis and purification .

Biological Activity: Ethyl ester derivatives (e.g., 5b) show potent antioxidant activity, likely due to electron-donating phenoxy groups . The target compound’s hydroxyl group may enhance interactions with enzymes like carbonic anhydrase-II, similar to triazole-based inhibitors described in .

Synthetic Flexibility :

  • CuAAC enables modular synthesis, allowing substitution with diverse groups (e.g., fluorinated chains, sugars, or aromatic moieties) .
  • Bulky substituents (e.g., in 10f) may sterically hinder biological interactions but enable applications in materials science .

Biological Activity

Methyl 2-[4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl]acetate is a synthetic compound belonging to the triazole class, characterized by its five-membered ring structure containing three nitrogen atoms. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • CAS Number: 1564569-53-4
  • Molecular Weight: 199.21 g/mol
  • Chemical Structure:
InChI 1S C8H13N3O3 c1 14 8 13 6 11 5 7 9 10 11 3 2 4 12 h5 12H 2 4 6H2 1H3\text{InChI 1S C8H13N3O3 c1 14 8 13 6 11 5 7 9 10 11 3 2 4 12 h5 12H 2 4 6H2 1H3}

Antifungal Properties

Research indicates that triazole derivatives exhibit significant antifungal activity. This compound has been studied for its efficacy against various fungal strains. In vitro studies demonstrated that compounds with similar triazole structures can inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus . The mechanism typically involves the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.

Anticancer Activity

There is emerging evidence supporting the anticancer potential of triazole derivatives. This compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, studies have shown that triazole compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . Specific investigations into this compound's activity against breast cancer cells have indicated a potential for enhanced efficacy when combined with conventional chemotherapeutics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The presence of the hydroxypropyl group contributes to its solubility and biological interactions. Comparative studies with other triazole derivatives have shown that variations in side chains can significantly alter their pharmacological profiles .

CompoundStructureActivity
Methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetateStructureModerate antifungal
Methyl 2-[4-(3-amino-propyl)-1H-1,2,3-triazol-1-yl]acetateStructureHigh anticancer activity
Methyl 2-[4-(3-methoxypropyl)-1H-1,2,3-triazol-1-yl]acetateStructureLow cytotoxicity

Case Study: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways. The half-maximal inhibitory concentration (IC50) was found to be significantly lower than that of many existing treatments . This suggests a promising avenue for further research into its use as an adjunct therapy in cancer treatment.

Case Study: Antifungal Activity

In another investigation focusing on its antifungal properties, this compound showed potent activity against Candida albicans, with an IC50 value comparable to established antifungal agents . This highlights its potential as a therapeutic agent in treating fungal infections.

Preparation Methods

Reaction Mechanism and Regioselectivity

The CuAAC reaction, a cornerstone of click chemistry, enables the efficient synthesis of 1,4-disubstituted triazoles through a copper(I)-catalyzed cycloaddition between terminal alkynes and azides. For this compound, the target compound is synthesized by reacting methyl azidoacetate with 3-hydroxyprop-1-yne under catalytic conditions. The reaction proceeds via a stepwise mechanism:

  • Copper(I) Coordination : The alkyne (3-hydroxyprop-1-yne) binds to the copper(I) catalyst, forming a copper-acetylide complex.
  • Azide Activation : The azide (methyl azidoacetate) undergoes nucleophilic attack by the copper-acetylide, leading to a six-membered cyclic intermediate.
  • Triazole Formation : Cyclization and proton transfer yield the 1,4-disubstituted triazole product with high regioselectivity.

The use of ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or 2,6-bis(4-tert-butylpyridyl) (dtbpy) enhances reaction efficiency and selectivity, achieving yields exceeding 75% under optimized conditions.

Synthetic Procedure

Step 1: Preparation of Methyl Azidoacetate
Methyl azidoacetate is synthesized via diazo transfer from methyl glyoxylate using p-toluenesulfonyl azide (p-TsN3) in the presence of potassium carbonate. The reaction is conducted in acetonitrile at room temperature, yielding the azide intermediate after 12 hours:
$$
\text{Methyl glyoxylate} + \text{p-TsN}3 \xrightarrow{\text{K}2\text{CO}3, \text{CH}3\text{CN}} \text{Methyl azidoacetate} + \text{p-TsNH}_2
$$

Step 2: CuAAC Reaction
A mixture of methyl azidoacetate (1.0 equiv.), 3-hydroxyprop-1-yne (1.2 equiv.), copper(I) iodide (0.2 equiv.), and dtbpy (0.3 equiv.) in acetonitrile is stirred under nitrogen at room temperature for 3 hours. The crude product is purified via flash chromatography (hexane/ethyl acetate, 3:1) to isolate the triazole derivative.

Key Parameters :

  • Catalyst System : CuI/dtbpY achieves >90% conversion.
  • Solvent : Acetonitrile provides optimal solubility and reaction kinetics.
  • Temperature : Room temperature minimizes side reactions.

Sequential Alkylation Strategies

N1-Alkylation of Preformed Triazole Cores

An alternative approach involves the alkylation of a pre-synthesized 4-(3-hydroxypropyl)-1H-1,2,3-triazole with methyl bromoacetate. This method is advantageous for large-scale production due to its compatibility with continuous-flow systems.

Step 1: Synthesis of 4-(3-Hydroxypropyl)-1H-1,2,3-Triazole
The triazole core is prepared via cycloaddition between propargyl alcohol derivatives and azides. For example, propargyl ethers protected with tert-butyldimethylsilyl (TBS) groups are reacted with benzyl azide under CuAAC conditions, followed by deprotection to yield the 3-hydroxypropyl substituent.

Step 2: Alkylation with Methyl Bromoacetate
The triazole (1.0 equiv.) is treated with methyl bromoacetate (1.5 equiv.) in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 60°C for 6 hours, yielding the target compound after extraction and purification:
$$
\text{4-(3-Hydroxypropyl)-1H-1,2,3-triazole} + \text{CH}3\text{OCOCH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound}
$$

Yield Comparison :

Method Yield (%) Purity (HPLC)
CuAAC 75–82 >95%
Sequential Alkylation 65–70 >90%

Optimization of Reaction Conditions

Catalyst Loading and Solvent Effects

The CuAAC method benefits from reduced catalyst loadings (0.05–0.1 equiv. CuI) when paired with microwave irradiation, shortening reaction times to 30 minutes without compromising yield. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance azide reactivity but may necessitate higher temperatures (50–60°C).

Protecting Group Strategies

The 3-hydroxypropyl group’s hydroxyl functionality requires protection during alkylation to prevent side reactions. Silyl ethers (e.g., TBS) are preferred due to their stability under basic conditions and ease of removal via fluoride-based deprotection.

Industrial-Scale Production Considerations

Continuous-Flow Synthesis

Adoption of continuous-flow reactors improves scalability and safety by enabling precise control over reaction parameters (temperature, residence time). A two-step flow system for CuAAC followed by deprotection achieves a throughput of 1.2 kg/day with >85% yield.

Waste Management

Copper residues from catalytic reactions are efficiently removed via chelating resins (e.g., QuadraPure TU), reducing environmental impact and meeting regulatory standards.

Analytical Characterization

Spectroscopic Data

1H NMR (500 MHz, CDCl3) :

  • δ 7.42 (s, 1H, triazole-H)
  • δ 4.62 (t, J = 6.8 Hz, 2H, CH2OCO)
  • δ 3.78 (s, 3H, OCH3)
  • δ 3.65 (t, J = 6.2 Hz, 2H, CH2OH)
  • δ 2.51 (quin, J = 6.5 Hz, 2H, CH2CH2CH2)

13C NMR (126 MHz, CDCl3) :

  • δ 167.2 (COOCH3)
  • δ 144.1 (triazole-C)
  • δ 61.8 (CH2OH)
  • δ 52.3 (OCH3)

IR (ATR) :

  • 1740 cm⁻¹ (C=O stretch)
  • 3350 cm⁻¹ (O-H stretch)

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